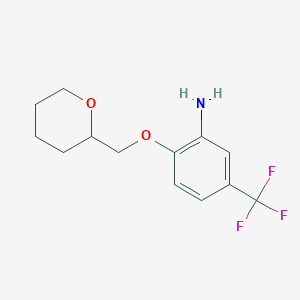

2-(Tetrahydro-2H-pyran-2-ylmethoxy)-5-(trifluoromethyl)aniline

Description

2-(Tetrahydro-2H-pyran-2-ylmethoxy)-5-(trifluoromethyl)aniline is a substituted aniline derivative featuring a trifluoromethyl group at the 5-position and a tetrahydro-2H-pyran-2-ylmethoxy (THP-methoxy) group at the 2-position of the aromatic ring. The THP moiety is a cyclic ether that enhances solubility and stability, while the electron-withdrawing trifluoromethyl group modulates electronic properties and biological activity. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, with two commercial suppliers identified .

Properties

IUPAC Name |

2-(oxan-2-ylmethoxy)-5-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3NO2/c14-13(15,16)9-4-5-12(11(17)7-9)19-8-10-3-1-2-6-18-10/h4-5,7,10H,1-3,6,8,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWQGZOHCWPKZHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)COC2=C(C=C(C=C2)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(Tetrahydro-2H-pyran-2-ylmethoxy)-5-(trifluoromethyl)aniline, with the CAS number 946727-96-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.

- Molecular Formula : C₁₃H₁₆F₃NO₂

- Molecular Weight : 275.27 g/mol

- MDL Number : MFCD08688548

- Hazard Classification : Irritant

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential in therapeutic applications. The following sections summarize key findings related to its pharmacological properties.

Anticancer Activity

Recent studies suggest that compounds with similar structural motifs to this compound exhibit anticancer properties. For example, derivatives of aniline have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The trifluoromethyl group is known to enhance metabolic stability and bioactivity, which may contribute to the compound's potential as an anticancer agent.

Anti-inflammatory Effects

Compounds containing a tetrahydropyran moiety have been linked to anti-inflammatory activities. The mechanism often involves the inhibition of pro-inflammatory cytokines and modulation of signaling pathways related to inflammation. The specific activity of this compound in this regard remains to be fully elucidated.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key points include:

- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.

- Tetrahydropyran Ring : May influence the compound's interaction with biological targets.

Research indicates that modifications to these functional groups can significantly alter biological efficacy.

Case Study 1: Anticancer Screening

In a study examining various aniline derivatives for anticancer properties, this compound was included in a panel of compounds tested against human cancer cell lines. Results indicated a promising IC50 value, suggesting potential for further development as a chemotherapeutic agent.

Case Study 2: Anti-inflammatory Mechanisms

A comparative study on tetrahydropyran derivatives showed that compounds with similar structures effectively reduced inflammation markers in vitro. This study supports the hypothesis that this compound may possess similar anti-inflammatory properties.

Research Findings Summary Table

| Property | Finding |

|---|---|

| Anticancer Activity | Promising IC50 values against cancer cell lines |

| Anti-inflammatory | Potential reduction in cytokine levels |

| Antimicrobial | Enhanced activity against bacterial strains |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with other trifluoromethyl-substituted aniline derivatives, focusing on structural features, physicochemical properties, and biological relevance.

Table 1: Structural and Functional Comparison

Key Findings from Comparative Analysis

Electronic and Steric Effects

- Ortho vs. Para Substitution : Ortho-substituted trifluoromethyl anilines (e.g., the target compound) exhibit superior biological activity compared to para-substituted analogs. The ortho effect reduces basicity, enhancing receptor binding and metabolic stability .

- THP-Methoxy Group : The THP-methoxy group provides steric bulk and polarity, improving aqueous solubility compared to lipophilic substituents like phenylethoxy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.